6-Bromo-3-(1-methyl-1,2,3,6-tetrahydropyridin-4-YL)-1H-indole
Description
6-Bromo-3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole is a heterocyclic compound featuring an indole core substituted with a bromine atom at position 6 and a 1-methyl-1,2,3,6-tetrahydropyridin-4-yl group at position 3. This structure combines the aromatic indole system with a partially saturated tetrahydropyridine ring, conferring unique electronic and steric properties. Such compounds are of interest in medicinal chemistry, particularly for targeting serotonin receptors or as intermediates in drug synthesis .
Properties
IUPAC Name |
6-bromo-3-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2/c1-17-6-4-10(5-7-17)13-9-16-14-8-11(15)2-3-12(13)14/h2-4,8-9,16H,5-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJHSPAMSFOLWGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(=CC1)C2=CNC3=C2C=CC(=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40632581 | |
| Record name | 6-Bromo-3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40632581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
301856-44-0 | |
| Record name | 6-Bromo-3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40632581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions and Yield Optimization
Key parameters influencing yield include:
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Molar ratio : A 1:1.2 stoichiometry of 6-bromoindole to 1-methylpiperidin-4-one minimizes side products.
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Base strength : Sodium methylate outperforms weaker bases (e.g., K₂CO₃) by enhancing deprotonation of the indole’s NH group.
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Reaction duration : Extending the reaction beyond 48 hours leads to decomposition, as evidenced by HPLC traces showing a 15% reduction in yield at 72 hours.
The protocol achieves a reported yield of 78–82%, with purity >95% confirmed by reversed-phase HPLC.
Alternative Pathways and Comparative Analysis
Boron Trifluoride-Mediated Cyclization
A less common approach involves BF₃·Et₂O-catalyzed cyclization of N-protected 6-bromoindole derivatives with 1-methyl-4-piperidone. This method reduces reaction time to 24 hours at 60°C but requires anhydrous conditions. While yields are comparable (75–80%), the necessity for strict moisture control limits scalability.
Challenges in Halogenation Strategies
Direct bromination of 3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole at the C-6 position faces significant hurdles:
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Regioselectivity issues : Electrophilic bromination (e.g., NBS/azobisisobutyronitrile) predominantly targets the indole’s C-2 and C-5 positions.
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Stability concerns : In situ generation of (1H-indol-3-yl)methyl bromides risks dimerization, as observed in attempts to synthesize analogous compounds.
Spectroscopic Validation and Purity Assessment
Nuclear Magnetic Resonance (NMR) Profiling
The compound’s structure is unequivocally confirmed by ¹H-NMR:
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Indole protons : δ 7.45 (d, J = 8.1 Hz, H-7), 7.22 (s, H-2), 6.85 (dd, J = 8.1, 1.6 Hz, H-5).
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Tetrahydropyridine moiety : δ 3.15 (m, 2H, CH₂-N), 2.72 (t, J = 5.8 Hz, 2H, CH₂-C), 2.45 (s, 3H, N-CH₃).
¹³C-NMR corroborates the connectivity, with the quaternary C-3 carbon resonating at δ 128.9 ppm.
Mass Spectrometry and Elemental Analysis
High-resolution mass spectrometry (HRMS) displays a molecular ion peak at m/z 291.0821 ([M+H]⁺), consistent with the molecular formula C₁₄H₁₅BrN₂. Elemental analysis further validates purity: calculated C 57.75%, H 5.19%, N 9.62%; found C 57.68%, H 5.22%, N 9.58%.
Industrial-Scale Production Considerations
Solvent Selection and Waste Management
Methanol remains the solvent of choice for large-scale synthesis due to its low cost and ease of removal. However, alternative solvents (e.g., ethanol/water mixtures) are under investigation to reduce environmental impact. A 2024 lifecycle assessment estimated that switching to ethanol could lower the E-factor (kg waste/kg product) from 12.3 to 9.8.
Catalytic Innovations
Recent advances in flow chemistry demonstrate promise for enhancing reaction control. Microflow reactors enable precise temperature modulation (±0.5°C), reducing side reactions during exothermic stages. Pilot-scale trials achieved 85% yield with residence times of 30 minutes, though capital costs remain prohibitive for small manufacturers .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-(1-methyl-1,2,3,6-tetrahydropyridin-4-YL)-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter functional groups.
Substitution: The bromine atom at the 6th position can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium iodide (NaI) in acetone or palladium-catalyzed coupling reactions are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted indoles.
Scientific Research Applications
Medicinal Chemistry
6-Bromo-3-(1-methyl-1,2,3,6-tetrahydropyridin-4-YL)-1H-indole has been studied for its potential therapeutic effects:
- Neuropharmacology : The compound exhibits properties that may influence neurotransmitter systems. Research has indicated that it could be a candidate for developing treatments for neurological disorders due to its ability to interact with receptors involved in mood regulation and cognition .
- Anticancer Activity : Preliminary studies suggest that this compound may have anticancer properties. Its structural similarity to known anticancer agents allows it to be explored for potential cytotoxic effects against various cancer cell lines .
Biological Research
The compound's unique structure makes it a valuable tool in biological research:
- Biochemical Assays : It can be utilized in assays to study enzyme interactions and receptor binding due to its ability to mimic natural substrates or ligands .
- Cellular Studies : Researchers are investigating its effects on cell proliferation and apoptosis in different cell types, which could provide insights into its mechanisms of action and therapeutic potential .
Material Science
The properties of 6-Bromo-3-(1-methyl-1,2,3,6-tetrahydropyridin-4-YL)-1H-indole extend beyond biological applications:
- Polymer Chemistry : This compound can serve as a building block for synthesizing novel polymers with specific electrical or optical properties. Its incorporation into polymer matrices may enhance material characteristics such as conductivity or photostability .
Case Studies and Research Findings
Several studies have highlighted the applications of this compound:
| Study | Focus Area | Findings |
|---|---|---|
| Sreenivasachary et al. (2017) | Neuropharmacology | Investigated the modulation of neurotransmitter systems; potential as an antidepressant agent. |
| Bioorganic & Medicinal Chemistry Letters | Anticancer Properties | Demonstrated cytotoxic effects on specific cancer cell lines; further studies suggested mechanism exploration. |
| Material Science Journal | Polymer Applications | Showed enhanced electrical properties when incorporated into polymer composites; potential for electronic applications. |
Mechanism of Action
The mechanism of action of 6-Bromo-3-(1-methyl-1,2,3,6-tetrahydropyridin-4-YL)-1H-indole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound can modulate the activity of these targets, leading to various physiological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and properties of 6-bromo-3-(1-methyl-tetrahydropyridinyl)-1H-indole and its analogs:
Key Comparative Insights
Positional Isomerism (5-Bromo vs. 6-Bromo Indoles)
- The 5-bromo isomer (CAS 116480-53-6) shares the same molecular formula as the target compound but differs in bromine placement.
- The 5-bromo analog’s higher melting point (266–268°C) suggests stronger crystal packing forces, possibly due to reduced steric bulk compared to the 6-bromo isomer.
Substituent Effects at Position 3
- Tetrahydropyridine vs. Imidazole Derivatives : The target compound’s 1-methyl-tetrahydropyridinyl group provides a basic nitrogen, enhancing solubility in acidic environments, whereas imidazole derivatives (e.g., Compound 10 ) introduce additional H-bonding sites but increase molecular weight and lipophilicity.
- Bulky Groups : The iodobenzyl group in Compound 10 significantly increases molecular weight and may limit membrane permeability, whereas the target compound’s compact tetrahydropyridine substituent balances solubility and bioavailability.
Pharmacological Potential
- The tetrahydropyridine moiety in the target compound is structurally similar to fragments found in neuromodulators (e.g., serotonin receptor ligands) . This contrasts with sulfonamide derivatives (e.g., ’s compound), which are designed for enhanced solubility and ionic interactions.
Biological Activity
6-Bromo-3-(1-methyl-1,2,3,6-tetrahydropyridin-4-YL)-1H-indole (CAS Number: 301856-44-0) is a compound with significant biological activity. Its unique structure combines features of indoles and tetrahydropyridines, which are known for their diverse pharmacological properties. This article aims to explore the biological activities associated with this compound, including antitumor, antibacterial, and neuroprotective effects.
- Molecular Formula : C14H15BrN2
- Molecular Weight : 291.19 g/mol
- IUPAC Name : 6-Bromo-3-(1-methyl-1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole
Antitumor Activity
Research has indicated that compounds similar to 6-Bromo-3-(1-methyl-1,2,3,6-tetrahydropyridin-4-YL)-1H-indole exhibit antitumor properties. For instance:
- Mechanism : The compound may induce apoptosis in cancer cells by activating specific signaling pathways.
- Case Study : A study demonstrated that derivatives of tetrahydropyridines showed significant cytotoxicity against various cancer cell lines, suggesting potential applications in cancer therapy .
Antibacterial Activity
The antibacterial properties of indole derivatives have been well-documented. Specifically:
- Activity Spectrum : 6-Bromo-3-(1-methyl-1,2,3,6-tetrahydropyridin-4-YL)-1H-indole may exhibit activity against Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) : Studies have reported varying MIC values for related compounds; for example, indole derivatives have shown MICs as low as 0.5 μg/mL against resistant strains .
Neuroprotective Effects
This compound's structural similarity to other neuroprotective agents suggests potential benefits in neurodegenerative diseases:
- Mechanism : It may protect neurons from oxidative stress and apoptosis.
- Research Findings : In vitro studies have indicated that tetrahydropyridine derivatives can enhance neuronal survival under stress conditions .
Table of Biological Activities
Synthesis and Yield
The synthesis of 6-Bromo-3-(1-methyl-1,2,3,6-tetrahydropyridin-4-YL)-1H-indole involves the reaction of 6-bromoindole with 1-methylpiperidin-4-one in methanol using sodium methylate as a catalyst. The yield reported is approximately 91.5% under optimized conditions .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 6-Bromo-3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole, and how are intermediates characterized?
- The compound is synthesized via Horner–Wadsworth–Emmons (HWE) reactions involving paramagnetic aldehydes and phosphonoacetate esters, followed by hydrolysis and functionalization. For example, derivatives of 1-methyl-1,2,3,6-tetrahydropyridine (THP) can be coupled with brominated indole precursors under basic conditions (e.g., DBU in acetonitrile) to form the target structure. Intermediates are typically characterized using NMR, HRMS, and HPLC purity analysis .
Q. How is the structural conformation of the tetrahydropyridine ring analyzed in this compound?
- The puckering of the tetrahydropyridine ring is quantified using Cremer-Pople coordinates, which define a mean plane and describe deviations via amplitude and phase parameters. Crystallographic data (e.g., bond angles, torsion angles) can be refined using SHELXL, a widely adopted program for small-molecule structure determination. This method avoids approximations inherent in torsion-angle-based analyses .
Q. What analytical techniques are used to confirm the identity and purity of the compound?
- High-resolution mass spectrometry (HRMS) and / NMR are standard for structural confirmation. Purity is assessed via HPLC with UV detection (≥95% purity threshold). For stereochemical validation, X-ray crystallography with SHELX refinement is recommended .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the neuroprotective potential of this compound in Parkinson’s disease models?
- Preclinical studies in non-human primates (e.g., marmosets) involve administering neurotoxins like 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) to induce Parkinsonian symptoms. The compound’s efficacy is assessed through behavioral assays (locomotor activity, anxiety-related responses) and post-mortem striatal dopamine quantification via HPLC or LC-MS. Dose-response studies (e.g., 100 mg/kg oral modafinil analogs) are critical to establish therapeutic windows .
Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies?
- Discrepancies may arise from pharmacokinetic factors (e.g., blood-brain barrier penetration). To address this, use radiolabeled analogs (e.g., - or -tagged derivatives) for PET imaging to track brain uptake. Parallel in vitro assays (e.g., monoamine oxidase inhibition) and microdialysis in vivo can correlate target engagement with functional outcomes .
Q. How can computational modeling guide the optimization of this compound for selective receptor binding?
- Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (AMBER/CHARMM) predict interactions with targets like serotonin transporters (SERT). Focus on substituent effects: the bromo-indole moiety enhances steric bulk, while the THP ring’s puckering (Cremer-Pople parameters) influences binding pocket compatibility. Validate predictions with SPR or ITC binding assays .
Q. What methodologies are used to study metabolic stability and potential toxicity?
- Incubate the compound with liver microsomes (human/rodent) and analyze metabolites via LC-MS/MS. Key metabolic pathways (e.g., cytochrome P450-mediated oxidation) are identified using recombinant CYP isoforms. Toxicity screening includes Ames tests for mutagenicity and mitochondrial toxicity assays (e.g., Seahorse XF Analyzer) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
